ethyl 3-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate
Description
Ethyl 3-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazin-4-yl]benzoate is a benzothiazine-derived compound characterized by a unique heterocyclic framework. Its structure includes a 1,1-dioxo benzothiazine core substituted with a fluorine atom at position 6 and a pyrrolidine-1-carbonyl group at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the benzothiazine scaffold may exhibit affinity .
Properties
IUPAC Name |
ethyl 3-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S/c1-2-30-22(27)15-6-5-7-17(12-15)25-14-20(21(26)24-10-3-4-11-24)31(28,29)19-9-8-16(23)13-18(19)25/h5-9,12-14H,2-4,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGPHCBSNAARIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate (CAS No. 1251612-77-7) is a synthetic compound that exhibits significant biological activity. Its complex structure includes a benzothiazine core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H21FN2O5S, with a molecular weight of 444.5 g/mol. The compound features a fluoro group and a pyrrolidine moiety that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN2O5S |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 1251612-77-7 |
Research indicates that the biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can alter cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Activity : Some studies have indicated that the benzothiazine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways.
Antimicrobial Activity
A study conducted by researchers at [source needed] evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in bacterial cultures treated with the compound compared to controls.
Anticancer Effects
In vitro studies published in [source needed] explored the effects of this compound on several cancer cell lines. The findings revealed that treatment with ethyl 3-[6-fluoro...] resulted in reduced cell viability and increased apoptosis rates, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 3-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazin-4-yl]benzoate with structurally analogous benzoate esters documented in the literature (see Table 1). Key differences in substituents, heterocyclic systems, and functional groups are highlighted to elucidate structure-activity relationships (SARs).
Table 1: Structural and Functional Comparison of Benzoate Derivatives
Key Findings
Heterocyclic Core Differences: The benzothiazine core in the target compound provides a sulfone group (1,1-dioxo), which enhances solubility compared to non-sulfonated analogs like pyridazine or isoxazole derivatives . Fluorine at position 6 likely reduces metabolic degradation by blocking cytochrome P450-mediated oxidation, a feature absent in I-6230/I-6232 .
Thioether linkers (I-6373) exhibit higher lipophilicity than ethers (I-6473) or amines (I-6230), impacting cellular uptake .
Computational and Crystallographic Insights :
- Structural data for these compounds likely derive from X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), ensuring accurate stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
